ブラスチシジンS

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

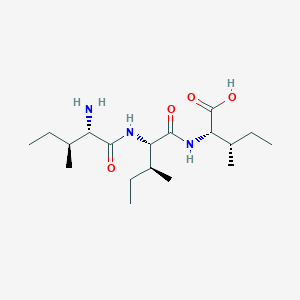

Blasticidin A is a bacterial metabolite originally isolated from S. resistomycificus strain 2A-327.1 It inhibits aflatoxin production by A. parasiticus without affecting fungal growth (IC50s = 0.25 and 1.6 μM, respectively). Blasticidin A also decreases ribosomal protein levels and inhibits protein synthesis in S. cerevisiae.

Blasticidin A is a high molecular weight tetramic acid with broad spectrum antifungal and antibacterial activity, first reported in 1955. Like many tetramic acids, blasticidin A is isolated as the stable calcium salt/complex. Blasticidin A and closely related aflastatin A are specific inhibitors of the production of the mycotoxin, aflatoxin by Aspergillus parasiticus.

科学的研究の応用

アフラトキシン産生の阻害

ブラスチシジンSは、アフラスタチンAと共に、ストレプトマイセス属の代謝産物であり、アスペルギルス・パラシチクスによるアフラトキシン産生の特異的な阻害剤として作用します {svg_1}. この用途は、食品安全の分野において特に重要です。アフラトキシンは、特定の真菌によって産生される強力な発がん性物質であり、食品や飼料中の存在は、健康上の重大なリスクとなります {svg_2}.

タンパク質合成阻害

This compoundは、細菌と真核生物の両方において、タンパク質合成の強力な阻害剤です {svg_3} {svg_4}. 放出因子によって誘導されるペプチジルtRNAの加水分解を阻害し、ペプチド結合形成を阻害することによって作用します {svg_5} {svg_6}. この特性により、this compoundは、特にタンパク質合成とその調節に関する研究において、分子生物学研究の貴重なツールとなっています {svg_7} {svg_8}.

細胞培養における選択剤

This compoundは、哺乳類細胞と細菌細胞の両方で選択剤として使用されています {svg_9}. これにより、ブラスチシジン耐性遺伝子を保有するプラスミドを組み込んだ細胞を選択することが可能となり、遺伝子工学およびバイオテクノロジーの用途において不可欠です {svg_10}.

抗真菌活性

This compoundは、真菌に対して活性を示します {svg_11}. これは、真菌感染症の発生率が高まっていること、および薬剤耐性真菌株の出現を考慮すると、新規抗真菌薬の開発のために活用できる可能性があります {svg_12}.

抗線虫活性

This compoundは、線虫に対しても活性を示します {svg_13}. 線虫は、多様な生物群であり、その多くはヒトや動物に重大な病気を引き起こす寄生虫です。 したがって、this compoundの抗線虫活性は、治療目的で利用できる可能性があります {svg_14}.

抗腫瘍活性

This compoundは、腫瘍細胞に対して活性があります {svg_15}. これは、がん治療における潜在的な用途を示唆していますが、この可能性を十分に探求するには、さらなる研究が必要です {svg_16}.

作用機序

Target of Action

Blasticidin A, a bacterial metabolite originally isolated from S. resistomycificus strain 2A-327 , primarily targets the ribosome . The ribosome is a complex molecular machine that synthesizes proteins in cells, playing a crucial role in translating genetic information into functional proteins.

Mode of Action

Blasticidin A inhibits protein synthesis by interacting with its target, the ribosome . It works by inhibiting the termination step of translation and peptide bond formation to a lesser extent . This means that cells can no longer produce new proteins through the translation of mRNA .

Biochemical Pathways

The primary biochemical pathway affected by Blasticidin A is the protein synthesis pathway . By inhibiting the termination step of translation and peptide bond formation, Blasticidin A disrupts the normal functioning of this pathway, leading to a halt in protein production . This has downstream effects on all cellular processes that rely on the production of new proteins.

Result of Action

The primary result of Blasticidin A’s action is the inhibition of protein synthesis This can lead to a variety of molecular and cellular effects, depending on the specific proteins that are affected

生化学分析

Biochemical Properties

Blasticidin A plays a crucial role in biochemical reactions by inhibiting protein synthesis. It interacts with the ribosomal machinery, specifically binding to the peptidyl transferase center of the large ribosomal subunit . This interaction prevents the formation of peptide bonds, thereby halting the translation process. Blasticidin A is known to interact with various biomolecules, including ribosomal RNA and proteins involved in translation. Its binding distorts the 3′CCA tail of the P-site tRNA, delaying peptide bond formation and peptidyl-tRNA hydrolysis .

Cellular Effects

Blasticidin A exerts significant effects on various types of cells and cellular processes. It inhibits protein synthesis in both prokaryotic and eukaryotic cells by interfering with the ribosomal machinery . This inhibition leads to rapid cell death, making blasticidin A an effective selection antibiotic. In mammalian cells, blasticidin A has been shown to inhibit nonsense-mediated mRNA decay and modulate translation dynamics at premature termination codons, leading to enhanced protein production . Additionally, it affects cell signaling pathways, gene expression, and cellular metabolism by disrupting the normal function of ribosomes.

Molecular Mechanism

The molecular mechanism of blasticidin A involves its binding to the peptidyl transferase center of the large ribosomal subunit . This binding distorts the 3′CCA tail of the P-site tRNA, delaying peptide bond formation and peptidyl-tRNA hydrolysis. Blasticidin A does not inhibit stop codon recognition by the eukaryotic release factor 1 (eRF1) but interferes with eRF1’s accommodation into the peptidyl transferase center and subsequent peptide release . This inhibition of translation elongation and termination is the primary mechanism by which blasticidin A exerts its effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of blasticidin A change over time. The compound is stable under standard storage conditions but can degrade over extended periods or under harsh conditions. Long-term exposure to blasticidin A can lead to the development of resistance in cell cultures, necessitating careful monitoring and adjustment of dosages . In vitro studies have shown that blasticidin A maintains its inhibitory effects on protein synthesis over time, but the extent of inhibition may vary depending on the concentration and duration of exposure.

Dosage Effects in Animal Models

The effects of blasticidin A vary with different dosages in animal models. At low doses, blasticidin A effectively inhibits protein synthesis without causing significant toxicity . At high doses, it can induce toxic effects, including cell death and tissue damage. Studies have shown that the threshold for toxicity varies among different animal models, and careful dosage optimization is necessary to achieve the desired effects without adverse outcomes .

Metabolic Pathways

Blasticidin A is involved in several metabolic pathways, primarily related to its role as an antibiotic. It interacts with enzymes and cofactors involved in protein synthesis, including ribosomal RNA and proteins . The compound’s inhibitory effects on translation can lead to changes in metabolic flux and metabolite levels, as cells attempt to compensate for the disruption in protein production. Additionally, blasticidin A is metabolized by specific enzymes, which can affect its activity and stability in biological systems .

Transport and Distribution

Blasticidin A is transported and distributed within cells and tissues through various mechanisms. It can enter cells via peptide ABC-importers, such as oligopeptide permease (Opp) and dipeptide permease (Dpp) . Once inside the cell, blasticidin A interacts with ribosomal RNA and proteins, leading to its accumulation in the ribosomal machinery. The distribution of blasticidin A within tissues depends on factors such as blood flow, tissue permeability, and the presence of specific transporters .

Subcellular Localization

Blasticidin A is primarily localized in the ribosomes, where it exerts its inhibitory effects on protein synthesis . The compound’s targeting signals and post-translational modifications direct it to the peptidyl transferase center of the large ribosomal subunit. This specific localization is crucial for its function as an antibiotic, as it allows blasticidin A to effectively disrupt the translation process. Additionally, blasticidin A may interact with other subcellular compartments involved in protein synthesis and degradation .

特性

CAS番号 |

100513-53-9 |

|---|---|

分子式 |

C58H107NO23 |

分子量 |

1186.5 g/mol |

IUPAC名 |

(3Z)-1-methyl-3-[(E)-1,8,9,11,13,15,17,19,21,23,25,26,27,28,29-pentadecahydroxy-2,4,6,10,14,16-hexamethyl-30-[3,4,5,6-tetrahydroxy-6-(2-hydroxydodecyl)oxan-2-yl]triacont-2-enylidene]pyrrolidine-2,4-dione |

InChI |

InChI=1S/C58H107NO23/c1-9-10-11-12-13-14-15-16-17-35(60)27-58(81)56(79)55(78)53(76)46(82-58)26-44(69)52(75)54(77)51(74)43(68)24-38(63)22-36(61)21-37(62)23-39(64)32(5)49(72)33(6)40(65)25-41(66)34(7)50(73)42(67)20-30(3)18-29(2)19-31(4)48(71)47-45(70)28-59(8)57(47)80/h19,29-30,32-44,46,49-56,60-69,71-79,81H,9-18,20-28H2,1-8H3/b31-19+,48-47- |

InChIキー |

VVBSMETZVCGSHB-ONKGEUKFSA-N |

SMILES |

CCCCCCCCCCC(CC1(C(C(C(C(O1)CC(C(C(C(C(CC(CC(CC(CC(C(C)C(C(C)C(CC(C(C)C(C(CC(C)CC(C)C=C(C)C(=C2C(=O)CN(C2=O)C)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O |

異性体SMILES |

CCCCCCCCCCC(CC1(C(C(C(C(O1)CC(C(C(C(C(CC(CC(CC(CC(C(C)C(C(C)C(CC(C(C)C(C(CC(C)CC(C)/C=C(\C)/C(=C/2\C(=O)CN(C2=O)C)/O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O |

正規SMILES |

CCCCCCCCCCC(CC1(C(C(C(C(O1)CC(C(C(C(C(CC(CC(CC(CC(C(C)C(C(C)C(CC(C(C)C(C(CC(C)CC(C)C=C(C)C(=C2C(=O)CN(C2=O)C)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O |

外観 |

Yellow tan solid |

製品の起源 |

United States |

ANone: Blasticidin A is a known inhibitor of protein synthesis. It primarily acts by inhibiting peptidyl transferase activity within the ribosome, ultimately blocking the formation of peptide bonds and halting protein synthesis [].

ANone: While Blasticidin A effectively inhibits aflatoxin production, its exact target(s) within this pathway are not fully characterized. Research suggests that it may interact with protein tyrosine phosphatases involved in regulating aflatoxin biosynthesis. Specifically, Blasticidin A inhibits the activity of recombinant AfPTP1B-1, a protein tyrosine phosphatase homolog found in Aspergillus flavus, more potently than Dephostatin, another known phosphatase inhibitor [].

ANone: Blasticidin A delays the expression of aflR, a gene encoding a key regulatory protein for aflatoxin production, and also delays the expression of genes encoding enzymes involved in the aflatoxin biosynthetic pathway []. This suggests that protein synthesis inhibition indirectly affects aflatoxin production by interfering with the production of regulatory and biosynthetic proteins.

ANone: The molecular formula of Blasticidin A is C51-52H99-101O23N1/2Ca with a melting point of 165.5-166.5 °C [].

ANone: Yes, Blasticidin A exhibits a maximum absorbance (λmax) at 246 nm and 298 nm when dissolved in 50% methanol [].

ANone: Blasticidin A is a tetramic acid derivative characterized by a highly oxygenated long alkyl chain. This structure shares similarities with aflastatin A, another inhibitor of aflatoxin production [, ].

ANone: The eight chiral centers at C-4, 6, 31, 32, 33, 34, 35, and 37 of Blasticidin A have been chemically determined []. These chiral centers likely contribute to the specific interactions of Blasticidin A with its biological targets.

ANone: Blasticidin A shows stability in dark conditions but gradually decomposes upon exposure to sunlight []. This suggests that storage and handling of Blasticidin A should minimize light exposure to maintain its efficacy.

ANone: Blasticidin A itself is not known to have direct catalytic properties. Its mode of action primarily involves binding and inhibiting specific targets rather than catalyzing chemical reactions.

ANone: Blasticidin A is widely used as a selection agent in cell culture for the generation of stable cell lines [, , ]. It is also a valuable tool for studying protein synthesis and investigating pathways related to aflatoxin production [, ].

ANone: While detailed computational studies specifically focusing on Blasticidin A are limited in the provided research, molecular modeling studies comparing Blasticidin A to other nucleoside antibiotics could offer insights into its structure-activity relationship and potential interactions with its targets.

ANone: Derivatives of Blasticidin A lacking the tetramic acid moiety retain inhibitory activity against aflatoxin production but lose their antifungal activity []. This suggests that the tetramic acid moiety is crucial for antifungal activity but not essential for inhibiting aflatoxin production.

ANone: Derivatives that specifically target aflatoxin production without affecting fungal growth could be valuable tools for studying aflatoxin biosynthesis and developing targeted strategies to mitigate aflatoxin contamination in food and agriculture [].

ANone: While specific formulation strategies are not extensively discussed in the provided research, the sensitivity of Blasticidin A to light suggests that formulations should prioritize protecting it from light exposure. This could involve using opaque packaging or adding stabilizing agents to the formulation.

ANone: Blasticidin A was isolated in its crystalline form as a calcium-chelated compound in the 1950s. It was found to exhibit activity against various microorganisms with relatively low toxicity to mice when administered orally [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![But-2-enedioic acid; 1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol](/img/structure/B1149482.png)

![Cyclopenta[c]pyrrol-4(1H)-one](/img/structure/B1149489.png)